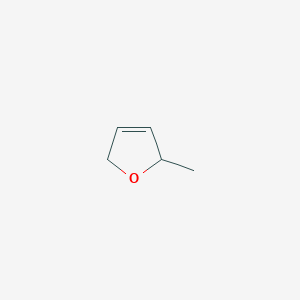

2-Methyl-2,5-dihydrofuran

描述

2-Methyl-2,5-dihydrofuran (CAS: Not explicitly provided) is a partially unsaturated heterocyclic compound characterized by a five-membered ring containing one oxygen atom and two double bonds. Its thermal decomposition has been extensively studied, revealing a homogeneous unimolecular process in the temperature range of 342–420°C, producing hydrogen gas and 2-methylfuran with a first-order rate constant of $ k_1 = (6.77 \pm 0.25) \times 10^{12} \, \text{exp}(-48,330 \pm 50/RT) $ . This reaction highlights its propensity for hydrogen elimination under thermal stress, a property critical for applications in pyrolysis studies and synthetic chemistry .

准备方法

Synthetic Routes and Reaction Conditions: 2-Methyl-2,5-dihydrofuran can be synthesized through several methods. One common approach involves the dehydration of 2-butene-1,4-diol using catalysts such as aluminum oxide or cobalt-containing catalysts . Another method includes the dehydrohalogenation of tetrahydrofurfuryl halides .

Industrial Production Methods: Industrial production of this compound typically involves the catalytic dehydration of 2-butene-1,4-diol. This process is carried out under controlled conditions to ensure high yield and purity of the product .

化学反应分析

Types of Reactions: 2-Methyl-2,5-dihydrofuran undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding furan derivatives.

Reduction: Reduction reactions can convert it into tetrahydrofuran derivatives.

Substitution: It can participate in substitution reactions, where functional groups are introduced into the furan ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.

Substitution: Reagents such as halogens and organometallic compounds are often used.

Major Products:

Oxidation: Produces furan derivatives with additional oxygen-containing functional groups.

Reduction: Yields tetrahydrofuran derivatives.

Substitution: Results in various substituted furans depending on the reagents used

科学研究应用

2-Methyl-2,5-dihydrofuran has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: Studies have explored its potential as a building block for biologically active molecules.

Medicine: Research is ongoing into its potential therapeutic applications, including its use in drug development.

Industry: It is used in the production of polymers, resins, and other industrial chemicals

作用机制

The mechanism by which 2-Methyl-2,5-dihydrofuran exerts its effects involves interactions with various molecular targets. Its reactivity is primarily due to the presence of the furan ring, which can participate in various chemical reactions. The pathways involved include oxidation-reduction reactions and substitution processes, which allow it to form a wide range of derivatives with different properties .

相似化合物的比较

Structural and Functional Group Variations

The following table summarizes key structural features, properties, and applications of 2-methyl-2,5-dihydrofuran and its analogs:

Stability and Reactivity Trends

Thermal Stability :

- This compound decomposes at moderate temperatures (342°C), whereas 2,5-dimethylfuran (aromatic) is stable up to 285°C . Saturated analogs like 2,5-dimethyltetrahydrofuran exhibit even higher thermal stability .

- Methoxy-substituted dihydrofurans (e.g., 2,5-dimethoxy derivatives) are stable under mild conditions but reactive toward electrophiles due to electron-donating groups .

Chemical Reactivity :

Research Findings and Data Highlights

- Kinetic Studies : The unimolecular decomposition of this compound follows Arrhenius behavior, with activation energy $ E_a = 48.3 \, \text{kcal/mol} $, critical for modeling combustion processes .

- Synthetic Utility: Electrosynthesis of 2,5-diacetoxy-2,5-dihydrofuran using lead acetate enables efficient access to furanone derivatives, streamlining drug discovery .

生物活性

2-Methyl-2,5-dihydrofuran is a compound of increasing interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its immunomodulatory, anti-inflammatory, and neuroprotective properties, supported by case studies and research findings.

This compound is an organic compound with the molecular formula . It features a five-membered ring structure that contributes to its reactivity and biological activity. The compound is synthesized through various methods, including the reaction of furan derivatives with different electrophiles.

Immunomodulatory Effects

Research has identified this compound as a potent immunostimulatory agent. A study demonstrated that derivatives of this compound (referred to as methylfurylbutyrolactones or MFBLs) significantly enhanced the immune response in mice. Mice treated with MFBLs showed a 200-800% increase in antibody-producing splenic lymphocytes when immunized with sheep erythrocytes compared to controls . This indicates a robust T-cell-dependent activation of the immune system.

Anti-inflammatory Properties

The compound exhibits notable anti-inflammatory effects. In various assays, 1-oxacyclopentene-2 derivatives derived from this compound demonstrated higher activity than traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin and diclofenac . The proposed mechanism involves interference with the synthesis of key bioregulators such as prostaglandins and leukotrienes, which are crucial in inflammatory pathways.

Neuroprotective Activity

Neuroprotective properties have also been attributed to this compound derivatives. These compounds have shown promise in protecting against cerebral ischemia and stroke, suggesting their potential application in treating neurodegenerative diseases .

Study Overview

A comprehensive study assessed the biological response modifiers derived from this compound through various assays:

| Activity | Findings |

|---|---|

| Immunostimulation | Increased antibody production by 200-800% in treated mice |

| Anti-inflammatory activity | Higher efficacy than indomethacin and diclofenac in reducing inflammation |

| Neuroprotection | Significant protection against brain injury and ischemia |

Toxicological Assessment

Toxicity studies have indicated that these compounds exhibit negligible toxicity in acute LD50 tests in mice, further supporting their safety profile for potential therapeutic applications .

The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:

- Immunomodulation : Activation of T- and B-cells leading to enhanced antibody production.

- Anti-inflammatory effects : Inhibition of enzymes involved in prostaglandin synthesis.

- Neuroprotection : Modulation of neuroinflammatory pathways and reduction of oxidative stress.

常见问题

Basic Research Questions

Q. What synthetic routes are commonly used to prepare 2-Methyl-2,5-dihydrofuran?

The synthesis of this compound often involves cyclization of diol precursors or catalytic hydrogenation of substituted furans. For example, acid-catalyzed cyclization of 3-methyl-1,5-diols can yield the target compound. Structural confirmation relies on spectroscopic techniques: NMR data (e.g., δ 1.69–1.74 ppm for the methyl group and δ 4.42–4.45 ppm for the dihydrofuran CH2O protons) and IR absorption at 1665–1670 cm⁻¹ (C=C stretch) are critical for validation .

Q. How can NMR spectroscopy confirm the structure of this compound?

Key NMR signals include:

- ¹H NMR : A triplet or multiplet at δ ~4.4–5.5 ppm for the dihydrofuran ring protons and a methyl group resonance at δ ~1.7 ppm.

- ¹³C NMR : Peaks corresponding to the sp³ carbons in the ring (~70–80 ppm) and the sp² carbons (~100–120 ppm). For example, 3-Methyl-2,5-dihydrofuran showed δ 1.69–1.74 (m, 3H, =CCH₃) and δ 4.42–4.45 (m, 2H, CH₂O) in its ¹H NMR spectrum .

Q. What safety precautions are essential when handling this compound?

The compound may pose flammability and toxicity risks. Refer to safety data sheets (SDS) for guidelines, including:

- Use of personal protective equipment (gloves, goggles).

- Storage in inert atmospheres (e.g., nitrogen) to prevent oxidation. Hazard classifications under EU regulations (e.g., CLP) should be reviewed, as seen in SDS for related dihydrofurans .

Advanced Research Questions

Q. How does X-ray crystallography resolve structural ambiguities in substituted dihydrofuran derivatives?

X-ray crystallography provides precise bond lengths, angles, and dihedral angles, critical for confirming substituent arrangement. For instance, in 3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran, dihedral angles such as C12—C7—C8—C9 (specific values) and Br⋯Br contacts (3.499 Å) clarified the spatial orientation of phenyl and bromine groups . This method is indispensable when NMR data are insufficient due to signal overlap.

Q. What reaction pathways dominate the oxidation of this compound?

Under oxidative conditions (e.g., KMnO₄/H₂O₂), the dihydrofuran ring undergoes cleavage or dehydrogenation. Major products include:

- 2,5-Dimethylfuran : Formed via dehydrogenation.

- Dihydroxy derivatives : Resulting from ring-opening oxidation. Conflicting product distributions in studies may arise from solvent polarity or catalyst choice, necessitating kinetic analysis and LC-MS monitoring .

Q. How can computational methods predict the electronic properties of this compound derivatives?

Density functional theory (DFT) calculations can model substituent effects on electron density and reactivity. For example, derivatives like 2-Dicyanomethylene-3-cyano-4,5,5-trimethyl-2,5-dihydrofuran (TCF) exhibit strong electron-donating behavior, validated by their application in fluorescent probes. Computational results align with experimental UV-Vis and fluorescence data .

Q. What strategies resolve discrepancies in reported spectroscopic data for dihydrofuran derivatives?

Discrepancies often stem from solvent effects, impurities, or instrumentation differences. To address this:

- Reproduce syntheses under standardized conditions.

- Cross-validate with crystallographic data (e.g., comparing NMR shifts with X-ray-derived structures). For example, conflicting δ values for CH₂O protons in dihydrofurans were resolved by crystallographic confirmation of ring puckering .

Q. Applications in Materials Science

Q. How are this compound derivatives utilized in optical materials?

Derivatives like TCF serve as electron donors in fluorescent probes due to their tunable electronic properties. Modifying substituents (e.g., cyano or methyl groups) enhances fluorescence quantum yields. For instance, TCF-based probes demonstrated high sensitivity in detecting biomolecules, validated by emission spectra and computational modeling .

属性

IUPAC Name |

2-methyl-2,5-dihydrofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O/c1-5-3-2-4-6-5/h2-3,5H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEHCQOOWKYRUJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701312502 | |

| Record name | 2,5-Dihydro-2-methylfuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701312502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1708-30-1 | |

| Record name | 2,5-Dihydro-2-methylfuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1708-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dihydro-2-methylfuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701312502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。